molecular formula C14H13NO3 B12624524 2-(2-Hydroxyhexa-3,5-dien-1-yl)-1H-isoindole-1,3(2H)-dione CAS No. 917890-47-2

2-(2-Hydroxyhexa-3,5-dien-1-yl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B12624524
CAS No.: 917890-47-2
M. Wt: 243.26 g/mol
InChI Key: YBXBEXXXSLCYBJ-UHFFFAOYSA-N
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Description

2-(2-Hydroxyhexa-3,5-dien-1-yl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyhexa-3,5-dien-1-yl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of a suitable aldehyde with a primary amine to form an imine intermediate, followed by cyclization and subsequent functional group modifications to introduce the hydroxyhexa-3,5-dien-1-yl side chain.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyhexa-3,5-dien-1-yl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds in the hexa-3,5-dien-1-yl side chain can be reduced to single bonds.

    Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a diketone, while reduction could result in a fully saturated hydrocarbon chain.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyhexa-3,5-dien-1-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as apoptosis, proliferation, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Hydroxyhexa-3,5-dien-1-yl)-1H-isoindole-1,3(2H)-dione: can be compared with other isoindole derivatives such as:

Uniqueness

The unique structural features of this compound, such as the hydroxyhexa-3,5-dien-1-yl side chain, contribute to its distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and industrial purposes.

Properties

CAS No.

917890-47-2

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

2-(2-hydroxyhexa-3,5-dienyl)isoindole-1,3-dione

InChI

InChI=1S/C14H13NO3/c1-2-3-6-10(16)9-15-13(17)11-7-4-5-8-12(11)14(15)18/h2-8,10,16H,1,9H2

InChI Key

YBXBEXXXSLCYBJ-UHFFFAOYSA-N

Canonical SMILES

C=CC=CC(CN1C(=O)C2=CC=CC=C2C1=O)O

Origin of Product

United States

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